molecular formula C17H23N3O2 B15186261 4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol CAS No. 85239-22-1

4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol

Cat. No.: B15186261
CAS No.: 85239-22-1
M. Wt: 301.4 g/mol
InChI Key: CXCVDHLHVVJPDQ-UHFFFAOYSA-N
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Description

4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol is a complex organic compound that features a quinoline moiety linked to a piperazine ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol typically involves multiple steps:

    Formation of the Quinolinyloxy Intermediate: The quinoline derivative is first synthesized through a series of reactions, including nitration, reduction, and cyclization.

    Attachment of the Piperazine Ring: The quinolinyloxy intermediate is then reacted with a piperazine derivative under controlled conditions to form the desired compound.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include various quinoline and piperazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the piperazine ring can interact with protein active sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol: shares structural similarities with other quinoline and piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

85239-22-1

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-quinolin-8-yloxypropan-2-ol

InChI

InChI=1S/C17H23N3O2/c1-19-8-10-20(11-9-19)12-15(21)13-22-16-6-2-4-14-5-3-7-18-17(14)16/h2-7,15,21H,8-13H2,1H3

InChI Key

CXCVDHLHVVJPDQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(COC2=CC=CC3=C2N=CC=C3)O

Origin of Product

United States

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